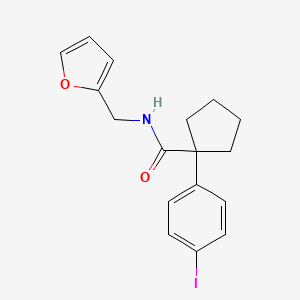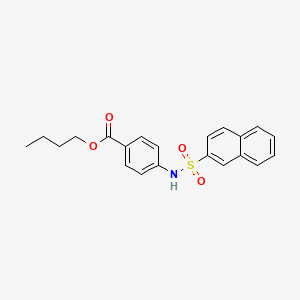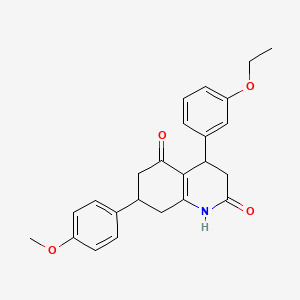![molecular formula C14H16N4O3S B4834141 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE](/img/structure/B4834141.png)
3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE
Descripción general
Descripción
3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE is a complex organic compound with the molecular formula C14H16N4O3S . It features a unique structure that includes a nitroaniline group and a thiadiazole ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE typically involves the reaction of 3-nitroaniline with thiadiazole derivatives under controlled conditions . The process may include steps such as nitration, diazotization, and coupling reactions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in production.
Análisis De Reacciones Químicas
Types of Reactions
3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents like hydrogen gas and metal catalysts. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted anilines and thiadiazole derivatives, which can be further utilized in different chemical processes .
Aplicaciones Científicas De Investigación
3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE involves its interaction with specific molecular targets and pathways. The nitro group and thiadiazole ring play crucial roles in its biological activity, potentially affecting cellular processes and enzyme functions .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitroaniline: A related compound with similar chemical properties but different applications.
3-Nitroaniline: Shares the nitroaniline group but lacks the thiadiazole ring.
4-Nitroaniline: Another isomer with distinct chemical behavior.
Uniqueness
3,3-DIMETHYL-1-[5-(3-NITROANILINO)-1,2,4-THIADIAZOL-3-YL]-2-BUTANONE stands out due to its unique combination of a nitroaniline group and a thiadiazole ring, providing distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
3,3-dimethyl-1-[5-(3-nitroanilino)-1,2,4-thiadiazol-3-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-14(2,3)11(19)8-12-16-13(22-17-12)15-9-5-4-6-10(7-9)18(20)21/h4-7H,8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOCDVUMRRBHEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC1=NSC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4834060.png)
![N-(2-methoxy-5-methylphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B4834064.png)
![1,3-dimethyl-8-[4-(3-methylbenzyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4834066.png)
![1-[(4-tert-butylbenzyl)oxy]-3-(2,5-diethoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4834068.png)
![3-(3-chlorophenyl)-6-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4834071.png)
![(E)-2-(4-chlorophenyl)sulfonyl-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B4834081.png)


![3-methoxy-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B4834093.png)
![1-(4-Fluorophenyl)-3-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]thiourea](/img/structure/B4834097.png)

![3-[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)
![propyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4834114.png)

